JWH 018 N-pentanoic acid metabolite-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

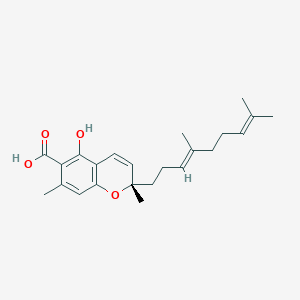

JWH 018 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by GC- or LC-mass spectrometry (MS). JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. JWH 018 is one of several synthetic CBs which have been included in smoking mixtures. JWH 018 N-pentanoic acid metabolite is a minor urinary metabolite of JWH 018, characterized by carboxylation of the N-alkyl chain. In urine samples, this metabolite is almost completely glucuronidated.

Scientific Research Applications

Pharmacokinetics and Metabolism

- JWH-018 and its metabolites, including the pentanoic acid metabolite, have been extensively studied for their pharmacokinetic properties. Research by Toennes et al. (2017) and (2018) shows that after inhalation, JWH-018 is rapidly absorbed, with its metabolites detectable in blood and urine. These studies provide crucial information on the distribution, metabolism, and excretion of JWH-018 and its metabolites, including the pentanoic acid metabolite (Toennes, Geraths, Pogoda, Paulke, Wunder, Theunissen, & Ramaekers, 2017); (Toennes, Geraths, Pogoda, Paulke, Wunder, Theunissen, & Ramaekers, 2018).

Analytical Detection

- Analytical methods for detecting JWH-018 metabolites, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), have been developed and validated. Emerson et al. (2013) and Öztürk, Yeter, & Alpertunga (2015) focused on detecting JWH-018 metabolites in urine, contributing significantly to forensic toxicology and drug monitoring (Emerson, Durham, Gidden, & Lay, 2013); (Öztürk, Yeter, & Alpertunga, 2015).

Sensor Development for Detection

- Battal et al. (2018) developed a quartz crystal microbalance sensor system for the detection of synthetic cannabinoids, including JWH-018 and its pentanoic acid metabolite. This research contributes to the development of sensitive and selective detection methods for synthetic cannabinoids (Battal, Akgönüllü, Yalçin, Yavuz, & Denizli, 2018).

Forensic Applications

- The detection and analysis of JWH-018 and its metabolites in biological specimens remain a significant challenge in forensic toxicology. Studies by Davies et al. (2016) and You et al. (2018) have expanded our understanding of the prevalence and role of these drugs in forensic cases, especially in impaired driving investigations (Davies, Bayard, Larson, Zarwell, & Mitchell, 2016); (You, Proctor, Vasilko, & Robinson, 2018).

Novel Applications in Drug Testing

- Carlier et al. (2018) and Simões et al. (2014) conducted studies related to the pharmacodynamic effects, pharmacokinetics, and metabolism of synthetic cannabinoids like AM-2201 and JWH-018, providing valuable information for drug testing and forensic analysis (Carlier, Wohlfarth, Salmeron, Scheidweiler, Huestis, & Baumann, 2018); (Simões, Silva, Castañera Ajenjo, & Dias, 2014).

properties

Product Name |

JWH 018 N-pentanoic acid metabolite-d5 |

|---|---|

Molecular Formula |

C24H16D5NO3 |

Molecular Weight |

376.5 |

InChI |

InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i3D,4D,11D,13D,16D |

InChI Key |

BYIVGHIYNFQIJX-HXXXRZHPSA-N |

SMILES |

O=C(C1=C([2H])N(CCCCC(O)=O)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=C4C(C=CC=C4)=CC=C3 |

synonyms |

5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic-2,4,5,6,7-d5-acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)